molecular formula C8H7BrO2 B7965976 1-(3-Bromo-5-hydroxyphenyl)ethanone

1-(3-Bromo-5-hydroxyphenyl)ethanone

Cat. No.: B7965976
M. Wt: 215.04 g/mol
InChI Key: VYINGHXDONEGGB-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-hydroxyacetophenone. The reaction typically uses bromine in glacial acetic acid as the brominating agent. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .

Another method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst. This reaction is carried out in carbon tetrachloride, initially at 0°C and then at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine in glacial acetic acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 3-bromo-5-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-bromo-5-hydroxyphenyl)ethanol.

Scientific Research Applications

1-(3-Bromo-5-hydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

1-(3-Bromo-5-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Bromo-2-hydroxyphenyl)ethanone: Similar structure but with the hydroxyl group at the 2-position.

    1-(3-Bromo-4-hydroxyphenyl)ethanone: Hydroxyl group at the 4-position.

    1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone: Additional chlorine atom at the 2-position .

These compounds share similar reactivity patterns but differ in their specific applications and biological activities.

Properties

IUPAC Name

1-(3-bromo-5-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYINGHXDONEGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(3-bromo-5-iodo-phenyl)-ethanone (2.28 g, 7.0 mmol), sodium hydroxide (1.4 g, 35.1 mmol), and Cu2O (143 mg, 1.0 mmol) were added pyridine (20 mL) and water (40 mL) at room temperature. The resulting suspension was heated to 110° C. and stirred for 24 h. Then the reaction mixture was cooled to room temperature and diluted with 1N hydrochloric acid (200 mL). Then, the organic compound was extracted into ethyl acetate (3×100 mL) and the combined organic extracts were washed with 1N hydrochloric acid (200 mL) and brine solution (200 mL). The organic layers were dried over anhydrous magnesium sulfate and filtration of the drying agent and concentration of the solvent under vacuum gave the crude dark brown solid which was tried to dissolve in acetonitrile (50 mL) at reflux, but it did not dissolve completely. Then, it was diluted with ethyl acetate (˜10 mL) and hexanes (˜15 mL). The dark suspension was stored in the refrigerator. Only few solids were formed and they were coolected by filtration and washed with acetonitrile. Then, the mother liquor was removed under vacuum and the dark brown solids were now dissolved in acetonitrile (50 mL) at reflux and it was treated with charcoal to remove some color. It was then filtered and the solvent was removed under vacuum to afford reasonably pure 1-(3-bromo-5-hydroxy-phenyl)-ethanone (965 mg, 64%) as a brown solid: ES(−)-HRMS m/e calcd for C8H7BrO2 (M−H)− 212.9556. found 212.9556.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
15 mL
Type
solvent
Reaction Step Five

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